N-ドデカノイル-L-ホモセリンラクトン

説明

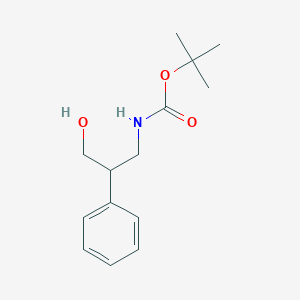

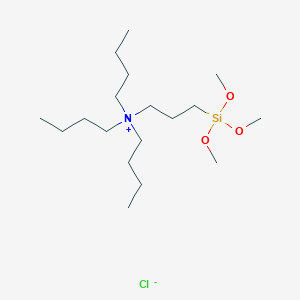

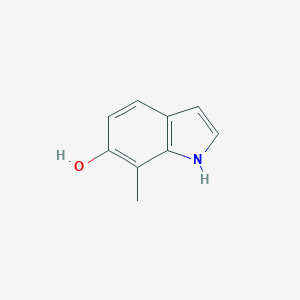

N-dodecanoyl-L-Homoserine lactone (C12-HSL) is a small diffusible signaling molecule involved in quorum sensing, thereby controlling gene expression and affecting cellular metabolism in bacteria . It is a member of the N-acyl-homoserine lactone family .

Molecular Structure Analysis

The empirical formula of N-dodecanoyl-L-Homoserine lactone is C16H29NO3 . Its molecular weight is 283.41 .Physical And Chemical Properties Analysis

N-dodecanoyl-L-Homoserine lactone is a white to off-white powder or crystals . It has an optical activity of [α]/D -25±5°, c = 0.2 in methanol .科学的研究の応用

細菌におけるクオラムセンシング

N-ドデカノイル-L-ホモセリンラクトン(C12-HSL)は、クオラムセンシングにおける重要な分子であり、細菌が集団密度に基づいて遺伝子発現を調整することを可能にするプロセスです。 このシグナル伝達機構は、バイオフィルム形成、病原性因子の産生、抗生物質耐性などのさまざまな細菌機能を制御するために不可欠です .

免疫応答調節

C12-HSLは、マクロファージでNF-κBを活性化することが示されており、TNF-α、IL-1β、IL-8などの炎症性サイトカインの発現増加につながります。 これは、C12-HSLが細菌感染中の免疫応答の調節に役割を果たしていることを示唆しています .

ヒト細胞における細胞周期と代謝 研究によると、C12-HSLはヒトケラチノサイト細胞の細胞周期と代謝を変化させる可能性があります。 これは、細菌感染がヒト細胞の挙動にどのように影響を与えるか理解するための重要な意味を持つ可能性があります .

抗病原性薬の開発

細菌間のコミュニケーションにおけるC12-HSLの役割は、新しい抗病原性薬を開発するための標的となっています。 クオラムセンシングを阻害することで、伝統的な抗生物質に頼ることなく、バイオフィルム形成を防ぎ、細菌の病原性を軽減できる可能性があります .

免疫細胞に対するケモアトラクタント

C12-HSLを含む一部のアシル-ホモセリンラクトンは、好中球などのヒト免疫細胞に対する強力なケモアトラクタントです。 この特性は、感染部位への免疫応答を誘導するために利用できる可能性があります .

バイオフィルム形成と発達

C12-HSLは、バイオフィルムの発達中の産生時期とその特定の細胞効果において、他のホモセリンラクトンとは異なります。 これらの違いを理解することは、バイオフィルムの予防と制御に関する研究にとって重要です .

作用機序

Target of Action

N-dodecanoyl-L-Homoserine lactone (C12-HSL) is a member of the N-acyl-homoserine lactone (AHL) family . The primary targets of this compound are gram-negative bacteria such as Echerichia and Salmonella . AHLs play a crucial role in regulating gene expression in these bacteria .

Mode of Action

The interaction of C12-HSL with its bacterial targets results in a process known as quorum sensing . This is a mechanism of cell-to-cell communication among bacteria that allows them to monitor their population density and coordinate their behavior accordingly . When the population density reaches a certain threshold, the AHLs trigger the expression of specific genes, leading to changes in bacterial behavior .

Biochemical Pathways

The AHLs, including C12-HSL, affect various biochemical pathways in bacteria. One of the key pathways influenced by AHLs is the production of virulence factors . In addition, AHLs are involved in biofilm formation , a process that enhances the survival and resistance of bacteria to antibiotics .

Pharmacokinetics

It’s known that ahls are small, diffusible molecules that can easily penetrate bacterial cell membranes .

Result of Action

The action of C12-HSL leads to significant molecular and cellular effects in bacteria. By regulating gene expression, C12-HSL can influence various bacterial behaviors, including virulence, biofilm formation, and antibiotic resistance . These changes can have significant implications for bacterial survival and pathogenicity .

Action Environment

The action, efficacy, and stability of C12-HSL can be influenced by various environmental factors. For instance, the process of quorum sensing is highly dependent on the population density of bacteria . Additionally, factors such as pH, temperature, and the presence of other microbial species can also affect the stability and activity of AHLs .

将来の方向性

Understanding the interactions between bacterial signaling molecules like N-dodecanoyl-L-Homoserine lactone and the host tissue environment will allow for future studies that determine the contribution of bacteria to the onset, progression, and therapy response of diseases like cancer . Additionally, disabling quorum sensing circuits by certain small-molecule compounds, known as quorum-sensing inhibitors (QSIs), has been proposed as a strategy to attenuate bacterial pathogenicity .

特性

IUPAC Name |

N-[(3S)-2-oxooxolan-3-yl]dodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29NO3/c1-2-3-4-5-6-7-8-9-10-11-15(18)17-14-12-13-20-16(14)19/h14H,2-13H2,1H3,(H,17,18)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILLZMOKUUPJSL-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001299632 | |

| Record name | N-Dodecanoyl-L-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001299632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

137173-46-7 | |

| Record name | N-Dodecanoyl-L-homoserine lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137173-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Dodecanoyl-L-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001299632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile](/img/structure/B169581.png)

![7-Bromo-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B169598.png)

![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B169599.png)

![9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline](/img/structure/B169616.png)